Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester
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Overview
Description
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropyl group, a piperidine ring, and a benzyl ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materialsThe final step involves the esterification of the carbamic acid with benzyl alcohol under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy-ethyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation of the hydroxy-ethyl group yields a ketone or aldehyde.
- Reduction of the ester group produces a primary alcohol.
- Substitution reactions result in the replacement of the benzyl ester with the nucleophile.
Scientific Research Applications
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The cyclopropyl group and piperidine ring are crucial for its binding affinity and specificity, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
- Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid methyl ester
- Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid ethyl ester
Comparison: Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester is unique due to its benzyl ester group, which can influence its reactivity and biological activity compared to its methyl and ethyl ester counterparts. The benzyl group provides additional steric and electronic effects, potentially enhancing its interaction with molecular targets and improving its stability under certain conditions .
Biological Activity
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group, a piperidine ring, and a carbamic acid moiety, which are known to influence its biological properties. The presence of the hydroxyl group enhances solubility and potentially increases interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including those similar to this compound, exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro assays demonstrated that compounds with similar structures showed improved cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds induced apoptosis more effectively than standard treatments like bleomycin .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to inhibit key signaling pathways involved in tumor progression, such as the NF-κB pathway. The active component interacts with the IKKb catalytic pocket, leading to reduced inflammation and neoplastic progression .
Neuropharmacological Effects
The piperidine derivatives are also being investigated for their neuropharmacological effects:
- Cholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. This dual inhibition is crucial for enhancing cholinergic signaling in the brain .
- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant capabilities, which may contribute to their neuroprotective effects by mitigating oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:
- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins. Compounds with a nitrogen atom in the piperidine ring have shown better activity due to favorable interactions within the binding site .
- Functional Group Variations : Modifications to the carbamate moiety can significantly alter biological activity. For instance, substituents on the benzene ring can enhance selectivity and potency against specific targets.
Case Studies
- Cancer Treatment Study :
- Neuroprotective Effects :
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-13-12-19-10-8-17(9-11-19)20(16-6-7-16)18(22)23-14-15-4-2-1-3-5-15/h1-5,16-17,21H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSJYSDJZSAVDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(CC2)CCO)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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